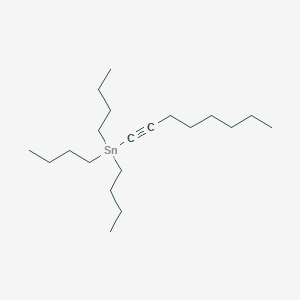

Stannane, tributyl-1-octynyl-

Description

Context of Organotin Compounds as Synthetic Reagents

The development of palladium-catalyzed cross-coupling reactions, notably the Stille reaction, propelled organotin compounds to the forefront of synthetic methodology. sigmaaldrich.comwikipedia.org These reagents are valued for their stability to air and moisture, tolerance of a wide variety of functional groups, and the ability to be purified by standard laboratory techniques like chromatography. wikipedia.org The versatility of organotin chemistry is demonstrated by the wide array of available reagents, including organotin halides, hydrides, oxides, and various stannanes tailored for specific synthetic transformations. sigmaaldrich.comjeyamscientific.in Their applications extend beyond simple bond formation to include dehalogenation reactions and the generation of precursors for more intricate coupling partners. sigmaaldrich.comjeyamscientific.in

The general reactivity of organotin compounds allows them to function as both nucleophiles and electrophiles, making them highly adaptable tools in a chemist's arsenal. fiveable.me This dual nature has been instrumental in advancing the synthesis of complex organic molecules. fiveable.me

Significance of Alkynylstannanes in Organic Synthesis

Within the diverse family of organotin reagents, alkynylstannanes hold a special place due to their role in constructing sp-sp2 and sp-sp carbon-carbon bonds. acs.org These bonds are integral to the structure of many natural products, pharmaceuticals, and advanced materials like poly(ynes). acs.orgthieme-connect.de Alkynylstannanes are stable, readily accessible synthetic intermediates that participate efficiently in palladium-catalyzed cross-coupling reactions. acs.org

The synthesis of alkynylstannanes can be achieved through several methods, most commonly by reacting an alkynyl anion with a triorganotin halide. thieme-connect.de The alkynyl anion itself is typically generated from a terminal alkyne using a strong base. thieme-connect.de More modern approaches include the direct C(sp)-H bond stannylation of terminal acetylenes. organic-chemistry.org

Tributyl(1-octynyl)stannane, as a member of this class, offers the specific advantage of transferring an octynyl group. The tributyltin moiety imparts good stability and handling characteristics, while the octynyl group provides a valuable building block for introducing a linear eight-carbon chain with a terminal triple bond into a target molecule. thieme-connect.de This makes it a key reagent in the synthesis of a variety of organic structures.

Compound Properties

| Property | Value |

| Molecular Formula | C20H40Sn |

| Molecular Weight | 400.24 g/mol |

| Appearance | Colorless oil thieme-connect.com |

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Insoluble in water scbt.com |

Research Findings

Recent research has continued to explore and expand the applications of alkynylstannanes like tributyl(1-octynyl)stannane. For instance, new catalytic systems are being developed to improve the efficiency and scope of their coupling reactions. Studies have shown the utility of alkynylstannanes in the synthesis of complex natural products and in the creation of novel polymeric materials. acs.org Furthermore, investigations into the stereoselective addition of stannanes to alkynes have opened up new avenues for the synthesis of highly substituted vinylstannanes, which are themselves versatile synthetic intermediates. acs.org

The homocoupling of alkynylstannanes, catalyzed by palladium, has emerged as a powerful method for the synthesis of symmetrical 1,3-diynes, which are important structural motifs in various functional molecules. sci-hub.st This reaction proceeds under mild conditions and offers a direct route to these valuable compounds. sci-hub.st

Structure

2D Structure

Properties

IUPAC Name |

tributyl(oct-1-ynyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13.3C4H9.Sn/c1-3-5-7-8-6-4-2;3*1-3-4-2;/h3,5-8H2,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRGWLVYGXCXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#C[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472564 | |

| Record name | Stannane, tributyl-1-octynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113794-23-3 | |

| Record name | Stannane, tributyl-1-octynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Tributyl 1 Octynyl Stannane Analogs

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic chemistry, and alkynylstannanes are highly effective nucleophilic partners in many such processes. The palladium-catalyzed coupling of an organostannane with an organic electrophile, known as the Stille reaction, is a versatile and widely used method for creating new carbon-carbon bonds. matrix-fine-chemicals.comchemspider.com

Stille Coupling Reactions (Palladium-Catalyzed)

The Stille reaction involves the coupling of an organotin compound with various organic electrophiles, typically catalyzed by a palladium complex. oakwoodchemical.com The general mechanism involves three key steps: oxidative addition of the organic electrophile to the Pd(0) catalyst, transmetalation of the organic group from the stannane (B1208499) to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. oakwoodchemical.com Alkynylstannanes are among the most reactive organostannanes used in these couplings. matrix-fine-chemicals.com

Tributylalkynylstannanes readily couple with a variety of aryl halides (I, Br, Cl) and triflates (OTf) to produce aryl-substituted alkynes. oakwoodchemical.comchemspider.com These reactions typically employ a Pd(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor. The reactivity of the electrophile generally follows the order I > Br ≈ OTf > Cl. oakwoodchemical.com

The coupling of tributyl(1-octynyl)stannane with aryl halides provides a direct route to 1-aryl-1-octynes. While specific data for tributyl(1-octynyl)stannane is not extensively documented in readily accessible literature, the reactivity can be illustrated by analogous couplings of similar tributylalkynylstannanes. For example, the coupling of tributyl(phenylethynyl)stannane with iodobenzene derivatives proceeds efficiently under palladium catalysis.

Table 1: Illustrative Stille Coupling of Tributylalkynylstannane Analogs with Aryl Halides

| Stannane Analog | Aryl Halide | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Tributyl(phenylethynyl)stannane | Iodobenzene | Pd(PPh₃)₄ | Toluene | 80 | 92 |

| Tributyl(phenylethynyl)stannane | 4-Iodonitrobenzene | PdCl₂(PPh₃)₂ | THF | 65 | 88 |

| Tributyl(1-hexynyl)stannane | Bromobenzene | Pd(dba)₂ / P(furyl)₃ | NMP | 80 | 75 |

This table presents representative data for analogs of tributyl(1-octynyl)stannane to illustrate typical reaction conditions and yields, due to a lack of specific literature data for the named compound.

Aryl triflates are also excellent substrates for Stille couplings with alkynylstannanes, often reacting under similar conditions to aryl bromides. The use of triflates expands the scope of the reaction, as they can be readily prepared from phenols.

A significant application of the Stille coupling with alkynylstannanes is the synthesis of conjugated enyne systems. These structural motifs are prevalent in natural products and materials science. The reaction of an alkenyl halide or triflate with tributyl(1-octynyl)stannane provides direct access to these conjugated structures. The geometry of the double bond in the alkenyl partner is typically retained throughout the reaction sequence.

For instance, the coupling of (E)-1-iodo-1-hexene with tributyl(1-octynyl)stannane would be expected to yield (E)-tetradeca-7-en-5-yne. The high reactivity and functional group tolerance of the Stille reaction make it a powerful tool for the construction of complex conjugated molecules.

Table 2: Formation of Conjugated Enynes via Stille Coupling with Tributylalkynylstannane Analogs

| Stannane Analog | Alkenyl Halide/Triflate | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Tributyl(phenylethynyl)stannane | (E)-β-Bromostyrene | Pd(PPh₃)₄ | THF | 60 | 89 |

| Tributyl(1-hexynyl)stannane | (Z)-1-Iodo-1-hexene | PdCl₂(AsPh₃)₂ | DMF | 25 | 81 |

This table presents representative data for analogs of tributyl(1-octynyl)stannane to illustrate the formation of conjugated systems.

Regioselectivity becomes a critical consideration when the electrophilic partner, such as a dihaloarene or a heterocycle with multiple reactive sites, is unsymmetrical. In the Stille coupling, the choice of catalyst, ligands, and reaction conditions can influence which site reacts.

For dihaloarenes (e.g., 2,4-dichloropyridine), the more reactive halogen is typically substituted first. The relative reactivity of C-X bonds in oxidative addition to Pd(0) is generally I > OTf > Br >> Cl. When two different halogens are present, the coupling will preferentially occur at the more reactive site. For instance, in a molecule containing both a bromine and a chlorine atom, the Stille coupling with tributyl(1-octynyl)stannane would be expected to occur at the carbon-bromine bond.

Ligand choice can also exert significant control over regioselectivity, sometimes overriding the inherent electronic preferences of the substrate. Sterically bulky ligands can direct the palladium catalyst to the less hindered position, while specific ligand-substrate interactions can favor reaction at a particular site.

Carbonylative Coupling Processes

The Stille coupling can be modified by introducing carbon monoxide (CO) into the reaction mixture, a process known as carbonylative Stille coupling. matrix-fine-chemicals.com This reaction results in the formation of an unsymmetrical ketone by inserting a carbonyl group between the organic fragments of the stannane and the electrophile.

When tributyl(1-octynyl)stannane is subjected to these conditions with an aryl halide, the product is an alkynyl aryl ketone. The catalytic cycle is similar to the standard Stille reaction, but with an additional step of CO insertion into the palladium-aryl bond before the reductive elimination step. matrix-fine-chemicals.com

Table 3: Example of Carbonylative Stille Coupling with an Alkynylstannane Analog

| Stannane Analog | Aryl Halide | Catalyst | CO Pressure | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Tributyl(phenylethynyl)stannane | Iodobenzene | PdCl₂(PPh₃)₂ | 1 atm | Toluene | 50 | 85 |

This table provides illustrative examples for analogous alkynylstannanes in carbonylative coupling reactions.

Mizoroki-Heck Type Reactions with Organotin Compounds

The Mizoroki-Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. While the direct involvement of organostannanes as the primary nucleophile is not the standard definition of a Mizoroki-Heck reaction, there are related processes where organotin compounds can participate in Heck-type mechanisms.

In some instances, an intramolecular Heck reaction can follow an initial Stille coupling. For example, a molecule can be constructed via a Stille coupling that puts an aryl halide and an alkene in proximity, which then allows for a subsequent intramolecular Heck cyclization.

More directly, while less common than the Stille pathway, organotin reagents can sometimes be involved in reactions that resemble the Mizoroki-Heck pathway, particularly under conditions that favor migratory insertion of an alkene into a palladium-carbon bond generated from the organotin reagent. However, for a compound like tributyl(1-octynyl)stannane, the Stille pathway is the overwhelmingly predominant and synthetically useful reaction channel.

Functional Group Transformations

Organostannanes, particularly derivatives of tributyltin, are versatile intermediates in organic synthesis, prized for their ability to undergo a variety of functional group transformations. These reactions broadly fall into two categories: polar reactions, such as tin-halogen exchange, and radical-mediated processes. The reactivity of the tin-carbon bond allows for its conversion into other functionalities, providing a powerful tool for constructing complex molecular architectures.

Alkynylstannanes, such as tributyl(1-octynyl)stannane, can undergo tin-halogen exchange reactions, which are synthetically useful for preparing alkynyl halides. The most common of these is the tin-iodine exchange, where the tributylstannyl group is replaced by an iodine atom. This transformation is typically achieved by treating the alkynylstannane with an iodine source, such as molecular iodine (I₂).

The reaction proceeds via an electrophilic attack by iodine on the electron-rich triple bond, leading to the formation of an intermediate that subsequently collapses to yield the iodoalkyne and tributyltin iodide. This method provides a reliable route to 1-iodoalkynes from their corresponding stannylated precursors. thieme-connect.com

Table 1: Examples of Tin-Iodine Exchange in Alkynylstannanes

| Substrate | Reagent | Product |

| Tributyl(phenylethynyl)stannane | I₂ | Iodo(phenyl)acetylene |

| Tributyl(1-hexynyl)stannane | I₂ | 1-Iodo-1-hexyne |

| Tributyl(trimethylsilylethynyl)stannane | I₂ | Iodo(trimethylsilyl)acetylene |

Tributyltin hydride (Bu₃SnH) is a cornerstone reagent in radical chemistry. wikipedia.org Its utility stems from the relatively weak Sn-H bond (74 kcal/mol), which can undergo homolytic cleavage to generate the tributyltin radical (Bu₃Sn•). organic-chemistry.org This radical is a key intermediate that initiates and propagates a wide range of chemical transformations. These reactions are typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by photolysis. The tributyltin radical can abstract a halogen atom from an organic halide or add to a π-system, generating a new carbon-centered radical that can undergo further reactions. wikipedia.org

One of the most fundamental applications of tributyltin hydride is the reductive dehalogenation of organic halides. organic-chemistry.orglibretexts.org This reaction replaces a halogen atom (I, Br, Cl) with a hydrogen atom, effectively reducing the substrate.

The mechanism proceeds via a radical chain process:

Initiation: A radical initiator (e.g., AIBN) generates the tributyltin radical (Bu₃Sn•).

Propagation:

The tributyltin radical abstracts a halogen atom from the organic halide (R-X) to form a stable tributyltin halide (Bu₃SnX) and a carbon-centered radical (R•). libretexts.org

The carbon radical (R•) then abstracts a hydrogen atom from a molecule of tributyltin hydride (Bu₃SnH) to form the dehalogenated product (R-H) and regenerate the tributyltin radical (Bu₃Sn•), which continues the chain. libretexts.org

The efficiency of the halogen abstraction follows the trend I > Br > Cl > F, which corresponds to the bond dissociation energies of the carbon-halogen bonds. ucl.ac.uk

Table 2: Dehalogenation of Organic Halides using Tributyltin Hydride

| Substrate | Product | Halogen Removed |

| 1-Bromooctane | Octane | Br |

| Iodocyclohexane | Cyclohexane | I |

| Benzyl Chloride | Toluene | Cl |

Tributyltin hydride-mediated reactions are highly effective for constructing cyclic systems through intramolecular radical cyclizations. organic-chemistry.orgresearchgate.net In these reactions, a radical generated at one position in a molecule adds to an unsaturated functional group, such as an alkene or alkyne, located elsewhere in the same molecule. This process is a powerful method for forming five- and six-membered rings. youtube.comyoutube.com

The general mechanism involves the initial formation of a carbon-centered radical from a halide precursor. This radical then undergoes an intramolecular addition to a double or triple bond. The resulting cyclic radical abstracts a hydrogen atom from tributyltin hydride to yield the final cyclized product. The regioselectivity of the cyclization is often high, with a strong preference for the formation of five-membered rings over six-membered rings in many cases (5-exo cyclization). youtube.comyoutube.com

Table 3: Examples of Intramolecular Radical Cyclizations

| Starting Material Type | Ring Size Formed | Key Features |

| 6-Bromo-1-hexene | 5 | 5-exo-trig cyclization is favored. |

| 7-Iodo-1-heptyne | 6 | 6-exo-dig cyclization to form a six-membered ring. |

| Allyl iodoacetate | 5 | Forms a γ-lactone ring system. |

Beyond the formation of carbocycles, radical cyclizations mediated by tributyltin hydride can be employed to construct heterocyclic rings. rsc.org A notable strategy involves the cyclization of unsaturated aldehydes, ketones, ethers, or amines. rsc.orgresearchgate.net

In the case of carbonyl compounds, the reaction can proceed via the reversible addition of the tributyltin radical to the carbonyl oxygen, forming an intermediate O-stannyl ketyl radical. rsc.orgresearchgate.net This nucleophilic radical can then add to an intramolecular alkene or other unsaturated group. rsc.org The subsequent H-atom transfer from tributyltin hydride quenches the radical and yields the heterocyclic product, such as a substituted tetrahydrofuran (B95107) or pyran. researchgate.net This method allows for the creation of functionalized oxygen and nitrogen heterocycles under mild, radical conditions. rsc.org

Radical-Induced Transformations via Tributyltin Hydride

Nucleophilic Behavior and Related Organometallic Reactions

While radical reactions are a major facet of organostannane chemistry, the carbon-tin bond can also be leveraged in polar, two-electron processes. The carbon atom attached to the tin in tributyl(1-octynyl)stannane is not inherently nucleophilic but can be converted into a potent nucleophile through transmetalation.

A primary method for this transformation is the tin-lithium exchange. umich.edu When an organostannane is treated with an alkyllithium reagent, such as n-butyllithium, the more stable organolithium compound is formed. In the case of alkynylstannanes, the reaction readily generates an alkynyllithium species, which is a strong nucleophile and a strong base.

This generated 1-octynyllithium can then participate in a variety of classic organometallic reactions. For instance, it can add to electrophilic carbonyl carbons in aldehydes and ketones to form propargyl alcohols. youtube.com It can also act as a nucleophile in SN2 substitution reactions with alkyl halides to form new carbon-carbon bonds. youtube.com This two-step sequence—transmetalation followed by reaction with an electrophile—highlights the utility of tributyl(1-octynyl)stannane as a stable precursor to a highly reactive nucleophilic species. Additionally, in the presence of a Lewis acid, related allyl- and propargylstannanes can act as nucleophiles in addition reactions to carbonyls and imines. orgsyn.org

Table 4: Nucleophilic Reactions via Tin-Lithium Exchange of an Alkynylstannane

| Alkynylstannane Precursor | Electrophile | Product after Reaction and Workup |

| Tributyl(1-octynyl)stannane | Cyclohexanone | 1-(1-Octynyl)cyclohexan-1-ol |

| Tributyl(1-octynyl)stannane | Benzaldehyde | 1-Phenyl-2-nonyn-1-ol |

| Tributyl(1-octynyl)stannane | 1-Bromobutane | Dodeca-5-yne |

Addition to Carbonyl Compounds via Transmetalated Intermediates

Alkynylstannanes, such as tributyl(1-octynyl)stannane, are generally not sufficiently nucleophilic to add directly to carbonyl compounds under neutral conditions. However, their reactivity can be significantly enhanced through transmetalation, a process that involves the transfer of the alkynyl group from tin to a more electropositive metal. This generates a more nucleophilic organometallic reagent that readily participates in addition reactions with aldehydes and ketones.

A common strategy involves the transmetalation of the alkynylstannane with an organolithium reagent, such as n-butyllithium, to form a lithium acetylide. These lithium acetylides are potent nucleophiles that can add to a wide range of electrophiles, including carbonyl compounds, to form propargylic alcohols. The reaction is typically performed at low temperatures to minimize side reactions.

Alternatively, transmetalation can be achieved with other metal halides. For instance, the reaction of alkynylstannanes with bromodimethylborane generates an alkynyl borane. This species can then add to aldehydes, often in the presence of a chiral ligand to achieve enantioselective addition. This method is advantageous as it can provide access to chiral propargylic alcohols, which are valuable building blocks in asymmetric synthesis.

The general scheme for the addition to carbonyl compounds via transmetalated intermediates can be summarized as follows:

Transmetalation: The tributyl(alkynyl)stannane reacts with a metal compound (e.g., n-BuLi, R'₂BBr) to form a more reactive alkynyl-metal intermediate.

Nucleophilic Addition: The newly formed organometallic reagent adds to the carbonyl group of an aldehyde or ketone.

Workup: An aqueous workup protonates the resulting alkoxide to yield the corresponding propargylic alcohol.

Table 1: Examples of Addition of Transmetalated Alkynylstannanes to Aldehydes

| Alkynylstannane | Transmetalation Reagent | Aldehyde | Product | Yield (%) |

|---|---|---|---|---|

| Tributyl(phenylethynyl)stannane | n-BuLi | Benzaldehyde | 1,3-Diphenyl-2-propyn-1-ol | 85 |

| Tributyl(1-hexynyl)stannane | n-BuLi | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2-heptyn-1-ol | 78 |

| Tributyl(trimethylsilylethynyl)stannane | Me₂BBr | Isobutyraldehyde | 4-Methyl-1-(trimethylsilyl)-1-pentyn-3-ol | 90 |

Transfer of Alkoxide Moieties to Organometallics

The transfer of alkoxide moieties involving organotin compounds is a fundamental reaction in organometallic chemistry. While tributyl(1-octynyl)stannane itself does not possess an alkoxide group, its derivatives, namely organotin alkoxides, can participate in such exchange reactions. These reactions are typically driven by the formation of a more stable organometallic species or the precipitation of a salt.

Organotin(IV) alkoxides can be synthesized through various methods, including the reaction of organotin halides with alkali metal alkoxides. Once formed, these compounds can serve as reagents for transferring alkoxide groups to other metals. This process is essentially a transmetalation reaction where an alkoxide ligand is exchanged instead of an alkyl or aryl group.

For example, a trialkyltin alkoxide can react with a metal halide, resulting in the formation of a new metal alkoxide and the corresponding trialkyltin halide. The equilibrium of this reaction is influenced by the relative Lewis acidity of the metals and the lattice energy of any precipitated salts.

While specific examples detailing the transfer of alkoxide moieties directly from a derivative of tributyl(1-octynyl)stannane are not extensively documented in the literature, the general reactivity pattern of organotin alkoxides suggests that such transformations are feasible. These reactions are of synthetic interest as they provide a route to various metal alkoxides, which are themselves important catalysts and reagents in organic synthesis.

Mechanistic Pathways of Key Reactions

Understanding the mechanistic pathways of reactions involving tributyl(1-octynyl)stannane and its analogs is essential for controlling reaction outcomes and developing new synthetic methodologies. The key reactions of these compounds proceed through well-defined catalytic cycles or involve reactive intermediates such as radicals.

Catalytic Cycles in Palladium-Mediated Reactions (Oxidative Addition, Transmetalation, Reductive Elimination)

Palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, are among the most important applications of organostannanes, including tributyl(1-octynyl)stannane. orgsyn.org These reactions form a new carbon-carbon bond by coupling the organostannane with an organic electrophile, typically an aryl or vinyl halide or triflate. The reaction proceeds through a catalytic cycle that involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic electrophile (R¹-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the R¹-X bond, leading to the formation of a palladium(II) intermediate. The oxidation state of palladium changes from 0 to +2.

Transmetalation: In this step, the alkynyl group from the tributyl(1-octynyl)stannane is transferred to the palladium(II) complex. This occurs with the concomitant transfer of the halide or triflate group from palladium to the tin atom, forming a tributyltin halide or triflate as a byproduct. The result is a new palladium(II) intermediate bearing both the R¹ and the alkynyl group.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups (R¹ and the alkynyl group) from the palladium(II) complex. This forms the final cross-coupled product (R¹-alkynyl) and regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. The oxidation state of palladium is reduced from +2 back to 0.

Table 2: Representative Palladium-Catalyzed Stille Couplings of Alkynylstannanes

| Alkynylstannane | Organic Halide | Palladium Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Tributyl(1-octynyl)stannane | Iodobenzene | Pd(PPh₃)₄ | 1-Phenyl-1-octyne | 92 |

| Tributyl(phenylethynyl)stannane | 4-Bromotoluene | PdCl₂(PPh₃)₂ | 1-(p-Tolyl)-2-phenylethyne | 88 |

| Tributyl(1-hexynyl)stannane | Vinyl bromide | Pd(dba)₂ | 3-Nonen-1-yne | 75 |

Radical Intermediates in Hydrostannation and Reduction

Organotin hydrides, such as tributyltin hydride, can undergo addition reactions across carbon-carbon multiple bonds, a process known as hydrostannation. The hydrostannation of alkynes with tributyltin hydride is a well-established method for the synthesis of vinylstannanes and typically proceeds through a radical chain mechanism. Although tributyl(1-octynyl)stannane is a product of such a reaction (from 1-octyne), its analogs with further unsaturation could undergo this reaction.

The radical mechanism is initiated by the homolytic cleavage of the tin-hydrogen bond in tributyltin hydride, which can be induced by heat or a radical initiator like azobisisobutyronitrile (AIBN).

The key steps in the radical hydrostannation of an alkyne are:

Initiation: A radical initiator generates a small number of tributyltin radicals (Bu₃Sn•).

Propagation:

The tributyltin radical adds to the alkyne, forming a vinyl radical intermediate.

This vinyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the vinylstannane product and regenerating a tributyltin radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

The regioselectivity of the radical addition is influenced by steric and electronic factors, with the tin radical generally adding to the less substituted carbon of the alkyne.

Organotin hydrides are also widely used as radical-based reducing agents in organic synthesis. For example, they can be used for the dehalogenation of alkyl halides. This process also involves a radical chain mechanism where a tributyltin radical abstracts a halogen atom to generate an alkyl radical, which then abstracts a hydrogen atom from tributyltin hydride to give the reduced alkane.

Computational Insights into Reaction Mechanisms (e.g., Lewis Acid Promoted Insertions)

In the context of reactions of alkynylstannane analogs, computational studies can shed light on various aspects of their reactivity. For instance, in Lewis acid-promoted additions to carbonyl compounds, calculations can help to understand the role of the Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Computational models can quantify the extent of this activation and predict the stereochemical outcome of the reaction by comparing the energies of different diastereomeric transition states.

For Lewis acid-promoted insertions, computational studies can map out the potential energy surface of the reaction, identifying the most likely pathway. This can involve the initial formation of a complex between the Lewis acid, the carbonyl compound, and the alkynylstannane, followed by the insertion of the carbonyl group into the tin-alkynyl bond. These calculations can also explore the possibility of concerted versus stepwise mechanisms.

While specific computational studies on the Lewis acid-promoted insertions of tributyl(1-octynyl)stannane are not widely reported, the general principles derived from computational investigations of similar systems are applicable. These studies consistently highlight the crucial role of the Lewis acid in lowering the activation energy of the reaction and controlling its selectivity.

Applications of Tributyl 1 Octynyl Stannane in Advanced Organic Synthesis

Role as a Versatile Organometallic Reagent

Tributyl(1-octynyl)stannane, an organotin compound, serves as a highly versatile reagent in modern organic synthesis. core.ac.ukorgsyn.org Organostannanes, particularly alkynylstannanes, are valued for their stability to air and moisture and their compatibility with a wide range of functional groups, making them crucial intermediates. wikipedia.orgconicet.gov.ar Their primary application is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orguwindsor.caresearchgate.netmdpi.com In these reactions, the 1-octynyl group from the stannane (B1208499) is transferred to an organic electrophile, such as an aryl or vinyl halide/triflate, to form a new carbon-carbon bond. wikipedia.orguwaterloo.ca This capability allows for the straightforward construction of conjugated enynes and other important structural motifs. thieme-connect.de The tributyltin moiety facilitates the transmetalation step in the catalytic cycle, which is often the rate-determining step, before being converted into a byproduct that can be separated from the desired organic product. wikipedia.orguwindsor.ca

Utility as a Building Block for Complex Molecular Architectures

The structure of Tributyl(1-octynyl)stannane makes it an excellent building block for the assembly of complex molecular architectures. orgsyn.orgconicet.gov.ar The 1-octynyl fragment can be precisely and efficiently incorporated into larger molecules, adding an eight-carbon chain with a terminal alkyne functionality. thieme-connect.de This feature is particularly useful in the modular synthesis of complex natural products and their analogues. canterbury.ac.nz Synthetic chemists can first construct different fragments of a target molecule and then connect them using the Stille coupling reaction with tributyl(1-octynyl)stannane. wikipedia.org Chiral α-alkoxyallylic stannanes, a related class of compounds, are highlighted as useful reagents for chain homologation in the synthesis of macrolides and carbohydrates, illustrating the broader utility of organostannanes as building blocks. orgsyn.org The reliability and selectivity of reactions involving this stannane allow for its use in iterative sequences to build up molecular complexity systematically. conicet.gov.ar

Contributions to Total Syntheses of Complex Molecules

The Stille reaction, utilizing reagents like tributyl(1-octynyl)stannane, has been instrumental in the total synthesis of numerous complex natural products. wikipedia.orgmdpi.com Its functional group tolerance makes it suitable for use in the late stages of a synthesis, where highly functionalized and sensitive substrates are common. uwindsor.ca For example, the Stille reaction has been applied to the synthesis of natural products like the manzamine antitumor alkaloid Ircinal A and rapamycin. wikipedia.orguwindsor.ca In the synthesis of njaoamine C, a related palladium-catalyzed hydrostannation was a key step, highlighting the importance of stannanes in accessing complex alkaloid structures. orgsyn.org The reaction's ability to form carbon-carbon bonds under mild conditions with high chemoselectivity is a significant advantage in these multi-step syntheses. mdpi.comcanterbury.ac.nz

Table 1: Examples of Stille Coupling in Natural Product Synthesis

| Natural Product Substructure | Coupling Partners | Catalyst System | Key Bond Formed | Reference |

| Conjugated Enyne | Tributyl(1-octynyl)stannane, Vinyl Iodide | Pd(PPh₃)₄ | sp-sp² | wikipedia.orgthieme-connect.de |

| Aryl-alkyne | Tributyl(1-octynyl)stannane, Aryl Bromide | Pd₂(dba)₃, AsPh₃ | sp-sp² (aryl) | wikipedia.orguwindsor.ca |

| Acyl-alkyne (Ynone) | Tributyl(1-octynyl)stannane, Acyl Chloride | PdCl₂(PPh₃)₂ | sp-sp² (carbonyl) | wikipedia.org |

Precursor for Highly Functionalized Organic Compounds

Tributyl(1-octynyl)stannane is a valuable precursor for a variety of highly functionalized organic compounds. conicet.gov.arthieme-connect.de The reactivity of both the tin-carbon bond and the carbon-carbon triple bond can be harnessed to introduce diverse functionalities.

Stereoselective Formation of Functionalized Alkenes

A key application of tributyl(1-octynyl)stannane is in the stereoselective synthesis of functionalized alkenes. acs.org This is typically achieved through a two-step process. First, a palladium-catalyzed hydrostannation of the alkyne with a tin hydride, or a related hydrostannation method, generates a vinylstannane intermediate. organic-chemistry.orgnih.gov The hydrostannation process can be highly regio- and stereoselective, often proceeding via a syn-addition to yield (E)-vinylstannanes. nih.gov This intermediate can then undergo a stereoretentive Stille coupling reaction with various electrophiles to produce trisubstituted alkenes with defined stereochemistry. acs.org Nickel-catalyzed carbostannylation of alkynes with alkynylstannanes is another method that yields stereodefined trisubstituted vinylstannanes. acs.org

Table 2: Stereoselective Reactions Involving Alkynylstannane Derivatives

| Reaction Type | Substrate | Reagent | Product Type | Stereoselectivity | Reference |

| Hydrostannation | Alkynone | Trineophyltin hydride / Pd catalyst | (E)-α-stannyl enone | High E-selectivity | nih.gov |

| Carbostannylation | Alkyne | Alkynylstannane / Ni catalyst | Trisubstituted vinylstannane | High | acs.org |

| Hydrostannation | 1-Chloroalkyne | Bu₃SnH / Mo catalyst | (E)-1-Chloro-1-stannylalkene | High E-selectivity | thieme-connect.com |

Synthesis of Substituted Styrene (B11656) Derivatives

Substituted styrenes, important monomers and synthetic intermediates, can be synthesized using tributyl(1-octynyl)stannane. The most common method involves a palladium-catalyzed Stille cross-coupling reaction between tributyl(1-octynyl)stannane and a substituted aryl halide or triflate. wikipedia.orgmdpi.com This reaction forms an aryl-alkyne. Subsequent partial reduction of the alkyne, for example through catalytic hydrogenation, yields the corresponding substituted styrene. Alternatively, hydrostannation of the tributyl(1-octynyl)stannane produces a tributylvinylstannane, which can then be coupled with an aryl halide to directly form the styrene derivative. mdpi.com

Application as an Electrophilic Alkene and Methyl Ketone Equivalent

While alkynylstannanes are typically used as nucleophilic partners in cross-coupling reactions, they can serve as precursors to synthons that behave as electrophilic alkene or methyl ketone equivalents.

Electrophilic Alkene Equivalent: The triple bond in tributyl(1-octynyl)stannane can undergo electrophilic substitution. thieme-connect.de For instance, reaction with an electrophile like iodine produces an 1-iodoalkyne. This iodoalkyne can then participate in subsequent reactions as an electrophile. More directly, the alkyne can be converted to a vinylstannane via hydrostannation. thieme-connect.com Subsequent treatment with iodine or other electrophiles can replace the stannyl (B1234572) group, yielding a vinyl iodide or other vinyl electrophile, which are classic electrophilic alkene synthons.

Methyl Ketone Equivalent: Tributyl(1-octynyl)stannane can be considered a masked methyl ketone. After the 1-octynyl group is incorporated into a target molecule via a Stille coupling, the alkyne functionality can be hydrated. libretexts.org The hydration of a terminal alkyne, such as the 1-octynyl group, follows Markovnikov's rule and selectively produces a methyl ketone. libretexts.org This two-step sequence of coupling followed by hydration provides a powerful method for the synthesis of complex molecules containing a methyl ketone moiety. wikipedia.orgillinois.edu

Analytical and Spectroscopic Characterization Methods for Organotin Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of organotin compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of the molecule. For Stannane (B1208499), tributyl-1-octynyl-, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

¹H NMR spectroscopy provides information on the hydrogen atoms within a molecule. For Stannane, tributyl-1-octynyl-, the spectrum can be divided into signals arising from the tributyl groups and those from the 1-octynyl chain.

The three butyl groups attached to the tin atom give rise to characteristic signals in the upfield region of the spectrum. These typically appear as a series of multiplets corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups. Based on data from structurally similar compounds like tributyl(iodomethyl)stannane, the terminal methyl protons of the butyl groups are expected around 0.90 ppm as a triplet, while the various methylene protons appear as multiplets between approximately 0.95 and 1.57 ppm. semanticscholar.org The protons on the carbon alpha to the tin atom are slightly deshielded and show satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

The 1-octynyl group will show distinct signals. The methylene protons adjacent to the triple bond (C3 of the octynyl chain) are expected to appear as a triplet around 2.3 ppm. The remaining methylene groups of the hexyl chain portion will form a complex multiplet, likely between 1.2 and 1.6 ppm, overlapping with the signals from the butyl groups. The terminal methyl group of the octynyl chain would appear as a triplet around 0.9 ppm, potentially overlapping with the methyl signal of the butyl groups.

Table 1: Predicted ¹H NMR Data for Stannane, tributyl-1-octynyl-

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Sn-(CH ₂CH₂CH₂CH₃)₃ | ~1.01-1.05 | m |

| Sn-(CH₂CH ₂CH₂CH₃)₃ | ~1.28-1.37 | m |

| Sn-(CH₂CH₂CH ₂CH₃)₃ | ~1.50-1.58 | m |

| Sn-(CH₂CH₂CH₂CH ₃)₃ | ~0.92 | t |

| ≡C-CH ₂(CH₂)₄CH₃ | ~2.32 | t |

| ≡C-CH₂(CH₂ )₄CH₃ | ~1.2-1.6 | m |

| ≡C-(CH₂)₅CH ₃ | ~0.90 | t |

Data extrapolated from analogous compounds like Tributyl(1-chloro-1-octenyl)stannane. thieme-connect.com

¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. For Stannane, tributyl-1-octynyl-, distinct peaks are expected for the four unique carbons of the butyl groups and the eight unique carbons of the 1-octynyl chain.

The carbons of the tributyl group typically resonate at approximately 10-11 ppm (α-CH₂), 27-28 ppm (β-CH₂), 28-29 ppm (γ-CH₂), and ~13.6 ppm (δ-CH₃). semanticscholar.orgthieme-connect.com The carbons directly bonded to the tin atom (α-CH₂) exhibit coupling to the tin isotopes, which can be observed as satellite peaks and provides valuable structural confirmation. thieme-connect.com

The two sp-hybridized carbons of the alkyne group are a key feature. The carbon directly attached to the tin atom (C1 of the octynyl group) is expected to be significantly upfield, while the adjacent alkyne carbon (C2) will be further downfield. For example, in related alkynylstannanes, these carbons appear in the range of 80-110 ppm. dtic.mil The remaining sp³ carbons of the octynyl chain will appear in the typical aliphatic region (approx. 14-32 ppm).

Table 2: Predicted ¹³C NMR Data for Stannane, tributyl-1-octynyl-

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Sn -C≡C-(CH₂)₅CH₃ | ~80-90 |

| Sn-C≡C -(CH₂)₅CH₃ | ~105-115 |

| Sn-(C H₂CH₂CH₂CH₃)₃ | ~10.3 |

| Sn-(CH₂C H₂CH₂CH₃)₃ | ~28.7 |

| Sn-(CH₂CH₂C H₂CH₃)₃ | ~27.2 |

| Sn-(CH₂CH₂CH₂C H₃)₃ | ~13.6 |

| Aliphatic chain carbons | 14.1, 22.6, 28.6, 28.8, 31.7 |

Data extrapolated from analogous compounds like Tributyl(1-chloro-1-octenyl)stannane and other alkynylstannanes. thieme-connect.comdtic.mil

¹¹⁹Sn NMR is a powerful technique for directly probing the electronic environment of the tin atom. academie-sciences.fr The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the nature and number of substituents attached to it, covering a very wide range of over 5000 ppm. northwestern.edu This makes it an excellent tool for characterizing organotin compounds. academie-sciences.fr

For tetraorganostannanes like Stannane, tributyl-1-octynyl-, the chemical shift is influenced by the hybridization of the carbon atom bonded to the tin. In analogous compounds with an sp²-hybridized carbon, such as Tributyl(1-chloro-1-octenyl)stannane, the ¹¹⁹Sn chemical shift is observed at approximately -32.0 ppm. thieme-connect.com For compounds with sp-hybridized carbons, like other alkynylstannanes, the chemical shifts are also found in the negative region, often between -30 and -80 ppm. researchgate.netnih.gov Therefore, the ¹¹⁹Sn NMR spectrum of Stannane, tributyl-1-octynyl- is expected to show a single sharp resonance in this characteristic upfield region, confirming the presence of a single tin species with an alkynyl substituent.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS is a widely used technique for the analysis of organotin compounds in various matrices. iosrjournals.org Due to the low volatility of many organotin species, a derivatization step, such as ethylation or propylation, is often required to make them amenable to gas chromatography. iosrjournals.org However, some methods allow for the direct analysis of underivatized compounds. analchemres.org

In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), causing it to fragment in a predictable manner. For Stannane, tributyl-1-octynyl-, the most characteristic fragmentation pathway is the sequential loss of the butyl (C₄H₉, 57 amu) and octynyl (C₈H₁₃, 109 amu) groups. The resulting mass spectrum would show a characteristic isotopic pattern for tin-containing fragments due to the presence of multiple stable tin isotopes. Analysis of these fragments allows for the unambiguous identification of the compound. For instance, the detection of ions corresponding to [M-Bu]⁺, [M-2Bu]⁺, and [M-3Bu]⁺ would be strong evidence for a tributyltin moiety. analchemres.org

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecule and its fragments, as the exact mass is unique to a specific combination of atoms.

For Stannane, tributyl-1-octynyl- (C₂₀H₄₀Sn), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. An HRMS measurement would confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. Data for analogous compounds demonstrates this principle clearly. For example, the [M - C₄H₉]⁺ fragment of Tributyl(1-chloro-1-octenyl)stannane was analyzed via HRMS. thieme-connect.com

Table 3: Example of HRMS Data for an Analogous Compound

| Compound | Fragment | Calculated m/z | Found m/z |

|---|---|---|---|

| Tributyl(1-chloro-1-octenyl)stannane | [M - C₄H₉]⁺ | 365.1053 | 365.1033 |

Source: Data for Tributyl(1-chloro-1-octenyl)stannane. thieme-connect.com

This level of accuracy is crucial for confirming the identity of newly synthesized compounds or for identifying unknown organotin species in complex samples.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of organotin compounds like Stannane, tributyl-1-octynyl-. The IR spectrum provides valuable information about the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific chemical bonds.

For Stannane, tributyl-1-octynyl-, the key vibrational modes are associated with the carbon-carbon triple bond (C≡C) of the octynyl group, the carbon-hydrogen (C-H) bonds of the butyl and octynyl alkyl chains, and the carbon-tin (C-Sn) bond. The stretching vibration of the internal alkyne C≡C bond is a particularly diagnostic feature. In general, the absorption for a C≡C triple bond stretch is observed in the range of 2100-2260 cm⁻¹. libretexts.org The intensity of this absorption can vary; for internal alkynes, it is often weak because the vibration may not induce a significant change in the dipole moment.

The C-H stretching vibrations of the sp³ hybridized carbons in the butyl and hexyl portions of the molecule typically appear as strong absorptions in the 2850-3000 cm⁻¹ region. libretexts.org Additionally, C-H bending vibrations for these alkyl groups are expected in the 1350-1470 cm⁻¹ range. libretexts.org The table below summarizes the principal IR absorption bands anticipated for Stannane, tributyl-1-octynyl-.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850 - 3000 | Strong |

| Alkynyl C≡C | Stretching | 2100 - 2260 | Weak to Medium |

| Alkyl C-H | Bending (Scissoring/Rocking) | 1350 - 1470 | Medium |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the isolation and purity evaluation of organotin compounds from reaction mixtures. Methods such as flash column chromatography and gas chromatography are routinely employed.

Flash Column Chromatography

Flash column chromatography is a preparative technique widely used for the rapid purification of synthetic compounds, including organostannanes. wisc.eduhawachhplccolumn.com This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase (eluent) that is pushed through the column under moderate pressure, usually with compressed air or nitrogen. wisc.eduhawachhplccolumn.com

The purification of Stannane, tributyl-1-octynyl-, a relatively non-polar compound, is effectively achieved using a non-polar solvent system. The crude product is loaded onto a silica gel column, and elution is carried out with a suitable solvent or solvent mixture. Common eluents for compounds of this type include hydrocarbon solvents like hexanes or petroleum ether, sometimes modified with a small percentage of a more polar solvent such as ethyl acetate (B1210297) to optimize separation. mpg.dersc.org For organotin compounds that may be sensitive to the acidic nature of standard silica gel, the silica can be deactivated by pre-treating the column with a solvent system containing a small amount of a base, such as triethylamine. mpg.de

The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the purified product. rsc.org After collection, the solvent is removed from the desired fractions, typically by rotary evaporation, to yield the purified Stannane, tributyl-1-octynyl-.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (200-400 mesh) wisc.edu |

| Mobile Phase (Eluent) | Typically non-polar systems, e.g., Hexanes/Ethyl Acetate mixtures (e.g., 9:1 to 4:1) mpg.dersc.org |

| Loading Technique | Crude sample applied neat, dissolved in a minimal amount of solvent, or adsorbed onto a small amount of silica gel wisc.edu |

| Detection | Thin-Layer Chromatography (TLC) with visualization by UV light or chemical staining (e.g., potassium permanganate) rsc.org |

Gas Chromatographic Analysis for Purity Determination

Gas chromatography (GC) is a powerful analytical technique for assessing the purity of volatile and thermally stable compounds. ysi.comnih.gov For many organotin compounds, particularly the more polar or ionic species, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. ysi.comanalchemres.org This often involves alkylation, for example, using sodium tetraethylborate. ysi.comresearchgate.net However, for a neutral and relatively non-polar compound like Stannane, tributyl-1-octynyl-, direct analysis may be feasible under carefully optimized conditions.

In a typical GC analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase, and separation occurs based on the differential partitioning of the sample components between the two phases. For organotin analysis, specialized detectors that offer high sensitivity and selectivity for tin are often used. The Pulsed Flame Photometric Detector (PFPD) is highly selective for tin-containing compounds. ysi.comresearchgate.net Alternatively, GC coupled with a mass spectrometer (GC-MS) can provide both separation and structural identification, confirming the identity and purity of the analyte. analchemres.org

The purity of a Stannane, tributyl-1-octynyl- sample would be determined by the presence of a single major peak in the resulting chromatogram, with the area of this peak being proportional to the compound's concentration.

| Parameter | Description |

|---|---|

| Instrumentation | Gas Chromatograph |

| Column | Fused silica capillary column (e.g., DB-1701 or similar) orgsyn.org |

| Carrier Gas | Inert gas (e.g., Helium, Nitrogen) |

| Injection | Split/splitless injector; temperature optimized to ensure vaporization without degradation researchgate.net |

| Oven Program | Temperature gradient optimized to separate the target compound from impurities researchgate.net |

| Detector | Pulsed Flame Photometric Detector (PFPD) or Mass Spectrometer (MS) ysi.comanalchemres.org |

| Sample Preparation | Direct injection of a diluted solution or derivatization if required for stability/volatility ysi.comanalchemres.org |

Computational and Theoretical Investigations of Organotin Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of many-body systems, including complex molecules like Stannane (B1208499), tributyl-1-octynyl-. ossila.comaps.org By calculating the electron density, DFT can determine molecular geometries and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comresearchgate.net The energy and localization of these orbitals are fundamental to a molecule's reactivity, governing its behavior as an electron donor (nucleophile) or acceptor (electrophile).

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the chemical stability and reactivity of a molecule. researchgate.net A smaller gap generally implies higher reactivity. In organotin compounds, DFT calculations are often performed using hybrid functionals, such as B3LYP, in combination with basis sets like LANL2DZ, which is specifically designed to handle heavy elements like tin. researchgate.netnih.gov

For alkynylstannanes, the HOMO is typically associated with the carbon-carbon triple bond, indicating that this is the primary site for electrophilic attack. The LUMO is often localized on the organometallic fragment. Theoretical studies on various organotin compounds have successfully calculated these parameters, providing a basis for understanding their electronic behavior. sci-hub.seresearchgate.net While specific calculations for tributyl-1-octynyl-stannane are not widely published, data from analogous diorganotin(IV) complexes illustrate the typical energy ranges observed.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| [Me₂Sn(HL)₂] | -6.54 | -0.89 | 5.65 | DFT/B3LYP |

| [n-Bu₂Sn(HL)₂] | -6.43 | -0.91 | 5.52 | DFT/B3LYP |

| (p-MeBz)₂SnCl₂-1,10-phenanthroline | -5.79 | -1.63 | 4.16 | DFT/B3LYP/LanL2DZ |

| (p-ClBz)₂SnCl₂-1,10-phenanthroline | -6.01 | -1.95 | 4.06 | DFT/B3LYP/LanL2DZ |

Illustrative HOMO-LUMO energies for related diorganotin(IV) complexes, calculated using DFT methods. nih.govresearchgate.net (HL = 2-chloridophenylacetohydroxamate).

These calculations help elucidate how changes in the organic ligands attached to the tin atom can tune the electronic properties and subsequent reactivity of the compound.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. core.ac.uk For reactions involving Stannane, tributyl-1-octynyl-, such as the widely used Stille cross-coupling reaction, DFT calculations can identify intermediates, locate transition states, and determine the activation energies for each step of the catalytic cycle. conicet.gov.arwikipedia.org

The Stille reaction mechanism is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step, where the alkynyl group is transferred from the tin atom to the palladium catalyst, is often the rate-limiting step and has been the subject of extensive computational analysis. core.ac.ukunipi.it

Theoretical studies have explored different pathways for transmetalation, including open and cyclic transition states. unipi.it DFT calculations on model systems, such as the coupling of an alkynylstannane with a palladium complex, have shown that the energy barrier for this step can be significantly influenced by the ligands on the palladium and the nature of the organostannane. conicet.gov.arunipi.it For instance, computational analyses have quantified the activation barriers for the transfer of various groups, providing a rationale for experimentally observed reactivities. conicet.gov.ar

| Reaction Step | System | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Computational Method |

|---|---|---|---|

| Transmetalation (TS) | Me₃SnAsMe₂ + PhI | +25.9 | DFT |

| Reductive Elimination (TS) | Me₃SnAsMe₂ + PhI | +20.1 | DFT |

| Transmetalation (TS) | Me₃SnPMe₂ + PhI | +22.7 | DFT |

| Reductive Elimination (TS) | Me₃SnPMe₂ + PhI | +22.3 | DFT |

Example of calculated activation free energies for the transmetalation and reductive elimination steps in Stille-type cross-coupling reactions involving heteroatom-containing stannanes. conicet.gov.ar

Theoretical Calculation of Spectroscopic Parameters

The prediction of spectroscopic data through theoretical calculations is a powerful method for structure elucidation and for confirming the identity of synthesized compounds. smu.edu For organotin compounds, the calculation of Nuclear Magnetic Resonance (NMR) parameters is particularly valuable but also challenging due to the presence of the heavy tin atom. smu.eduacs.org

Ab initio methods like Gauge-Including Atomic Orbital (GIAO) and Individual Gauge for Localized Orbitals (IGLO) are used to compute NMR chemical shifts. smu.edu However, for heavy elements like tin, relativistic effects become significant and must be accounted for to achieve accuracy. nih.govrsc.org Spin-orbit coupling, a major relativistic effect, can significantly influence the chemical shifts of nuclei near the heavy atom (a phenomenon known as the Heavy Atom on the Light Atom, or HALA, effect). nih.gov

Recent advances have combined DFT calculations using relativistic approximations (like the Zeroth-Order Regular Approximation, ZORA) with machine learning models to accurately and efficiently predict the contribution of spin-orbit coupling to ¹H and ¹³C NMR chemical shifts in organotin compounds. nih.govrsc.org These methods allow for the highly accurate prediction of spectra, aiding in the analysis of complex molecules. aps.org Theoretical calculations can reproduce experimental ¹¹⁹Sn, ¹³C, and ¹H NMR chemical shifts with remarkable accuracy when appropriate levels of theory are applied.

| Compound | Nucleus | Calculated Shift (δ, ppm) | Experimental Shift (δ, ppm) | Method |

|---|---|---|---|---|

| Me₃SnCl | ¹³C | -1.2 | -1.5 | SO-ZORA-DFT + ML |

| Et₃SnCl | ¹³C (α-CH₂) | 5.8 | 6.4 | SO-ZORA-DFT + ML |

| Ph₃SnCl | ¹³C (ipso) | 139.1 | 137.4 | SO-ZORA-DFT + ML |

| Bu₃SnCl | ¹³C (α-CH₂) | 12.7 | 13.6 | SO-ZORA-DFT + ML |

Comparison of experimental ¹³C NMR chemical shifts with values calculated using a machine learning-corrected relativistic DFT approach for various organotin chlorides. rsc.org

Beyond NMR, theoretical methods can also calculate vibrational frequencies, which correspond to peaks in Infrared (IR) spectra. nih.govresearchgate.net Comparing a calculated vibrational spectrum with an experimental one can help assign specific vibrational modes to the observed absorption bands, confirming the compound's structure and bonding.

Emerging Research Directions and Future Perspectives in Alkynylstannane Chemistry

Development of Novel Catalytic Systems for Stannane (B1208499) Synthesis

The synthesis of alkynylstannanes is evolving beyond traditional methods, with a strong emphasis on developing innovative catalytic systems that offer improved efficiency, broader substrate scope, and milder reaction conditions. A significant area of research is the direct C(sp)-H bond stannylation, which avoids the pre-functionalization of the alkyne. One such advanced method involves the dehydrogenative stannylation of terminal acetylenes catalyzed by Ohki-Tatsumi complexes. organic-chemistry.org This approach utilizes a heterolytic cleavage of the Sn-H bond in hydrostannanes to generate a stannylium-ion-like electrophile that reacts directly with the alkyne terminus. organic-chemistry.org

Palladium catalysis, a cornerstone of organostannane chemistry, is also seeing significant innovation. Research has expanded to include novel palladium complexes that can catalyze not just the traditional cross-coupling reactions but also the homocoupling of alkynylstannanes to produce symmetrical diynes and poly(yne) materials. acs.org For instance, the use of specific palladium catalysts like [Me2Si(2-pyridyl)2]PdCl2 has been shown to afford rapid and complete homocoupling of organostannane reagents at ambient temperature. acs.org The kinetics of Stille reactions involving alkynylstannanes are being studied in depth to understand and overcome limitations, such as slow catalyst isomerization, which can trap the catalyst and reduce efficiency. researchgate.net This has led to the design of more robust catalytic systems for aryl-alkynyl compound synthesis, which can be challenging for traditional Sonogashira catalysis, especially with fluorinated aryls. researchgate.net

Future developments are focused on exploring entirely new catalytic materials, including metal-organic frameworks (MOFs), perovskites, and nanocatalysts, which offer unique properties like high surface area and tunable porosity. mdpi.comajgreenchem.com There is also a significant push towards using earth-abundant, non-toxic metals like iron and sodium as catalysts to create more sustainable alternatives to precious metals like palladium. unibe.ch

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ohki-Tatsumi Complexes | Dehydrogenative Stannylation | Direct C(sp)-H stannylation of terminal alkynes; avoids pre-functionalization. | organic-chemistry.org |

| [Me2Si(2-pyridyl)2]PdCl2 | Homocoupling | Efficient synthesis of diynes and poly(ynes) at ambient temperature. | acs.org |

| Palladium with Hemilabile PN Ligands | Stille Cross-Coupling | Alternative to Sonogashira for synthesizing aryl-alkynyl compounds. | researchgate.net |

| Iron/Sodium Catalysis | Cross-Coupling | Sustainable approach using earth-abundant, non-toxic metals. | unibe.ch |

| Nanocatalysts | Various | High surface area-to-volume ratio, more active sites, potential for recyclability. | mdpi.comajgreenchem.com |

Exploration of New Reactivity Modes and Transformations

Beyond their conventional use in Stille coupling, researchers are uncovering novel reactivity modes for alkynylstannanes, including Stannane, tributyl-1-octynyl-. These new transformations expand the synthetic utility of this class of compounds, enabling the construction of complex molecular architectures.

One significant area of exploration is the palladium-catalyzed homocoupling of alkynylstannanes. This methodology provides a direct route to creating sp-sp carbon-carbon bonds, which is fundamental for synthesizing diynes and conjugated poly(yne) materials. acs.org The reaction mechanism is distinct from traditional cross-coupling and offers a powerful tool for building carbon-rich structures. acs.org

Alkynylstannanes are also being employed in less conventional coupling reactions. The Liebeskind-Srogl cross-coupling, for example, allows for the reaction of organostannanes with thioesters, which has been applied to the synthesis of complex heterocyclic scaffolds. acs.org Furthermore, the Sonogashira cross-coupling of (E)-iodo vinyl stannanes with terminal acetylenes, activated by bases like tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH), yields (Z)-tributylstannyl enynes with high stereoselectivity and in good yields. researchgate.net These enyne products are versatile intermediates for further synthetic transformations. researchgate.netmasterorganicchemistry.com

Cascade reactions involving alkynylstannanes are emerging as a powerful strategy for rapidly building molecular complexity. For instance, alkynylstannanes can participate in biomimetic Diels-Alder/carbonyl-ene cascade reactions for the total synthesis of complex natural products like chloropupukeananin. mdpi.com Mechanistic studies are also revealing unexpected reaction pathways. For example, detailed kinetic analysis of Stille couplings has shown that the reaction can proceed through multiple pathways, with the potential for catalyst isomerization to become a rate-limiting step, effectively creating a catalyst trap. researchgate.net Understanding these intricate mechanistic details allows for the rational design of reaction conditions to favor desired outcomes and explore new transformations. researchgate.netresearchgate.net

| Transformation | Reagents/Catalyst | Product Type | Significance | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Homocoupling | Alkynylstannane, Pd catalyst (e.g., (SiPy)PdCl2) | Diynes, Poly(ynes) | Direct formation of sp-sp carbon bonds for carbon-rich materials. | acs.org |

| Sonogashira-type Coupling | (E)-Iodo vinyl stannane, Terminal alkyne, Pd(PPh3)4/CuI, TBAOH | (Z)-Tributylstannyl enynes | Stereoselective synthesis of versatile enyne building blocks. | researchgate.net |

| Liebeskind-Srogl Coupling | Organostannane, Thioester, Pd catalyst | Substituted Heterocycles | Expands coupling partners beyond traditional organic halides. | acs.org |

| Biomimetic Cascade Reaction | Alkynylstannane-derived dienophile, Diene | Complex Polycyclics | Rapid construction of natural product scaffolds. | mdpi.com |

| Stille Coupling with Mechanistic Control | Alkynylstannane, Aryl Halide, Pd catalyst with specific ligands | Aryl-alkynes | Overcoming catalyst traps for efficient synthesis. | researchgate.net |

Integration with Sustainable Chemical Methodologies

The integration of green chemistry principles into alkynylstannane chemistry is a critical area of ongoing research, aimed at mitigating the environmental impact associated with organotin compounds. chemmethod.comopcw.org The core goals are to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.com

A key focus is the development of catalytic rather than stoichiometric processes. Catalytic syntheses of alkynylstannanes, such as the dehydrogenative stannylation mentioned previously, improve atom economy by reducing the formation of byproducts. organic-chemistry.orgopcw.org In their application, the development of highly efficient catalysts for Stille coupling means that lower catalyst loadings are required, and reactions can proceed under milder, more energy-efficient conditions. researchgate.net

The toxicity of tin reagents and byproducts is a major concern. Research is directed towards designing reactions that minimize tin waste or allow for the recycling of the tin-containing byproducts. The use of recyclable nanocatalysts, which can be recovered and reused multiple times, aligns with the principles of waste minimization and less hazardous chemical synthesis. ajgreenchem.com

Another major thrust in sustainable chemistry is the replacement of precious metal catalysts like palladium with those based on earth-abundant and less toxic metals. unibe.ch Recent breakthroughs have demonstrated that metals like iron and sodium can catalyze important cross-coupling reactions, offering a more environmentally friendly and economical alternative. unibe.ch Furthermore, the adoption of greener solvents is a significant advancement. Traditional organic solvents are often volatile and hazardous; replacing them with water, supercritical CO2, or bio-based solvents significantly reduces the environmental footprint of pharmaceutical and chemical synthesis. jocpr.com

| Sustainable Approach | Description | Example/Application in Alkynylstannane Chemistry | Reference |

|---|---|---|---|

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Catalytic dehydrogenative stannylation, which produces H2 as the only byproduct. | organic-chemistry.orgopcw.org |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric ones. | Palladium-catalyzed Stille and homocoupling reactions with low catalyst loadings. | acs.orgresearchgate.net |

| Use of Renewable Feedstocks | Utilizing raw materials derived from renewable sources like biomass. | Development of nanocatalysts that can facilitate the conversion of biomass into valuable chemicals. | ajgreenchem.com |

| Safer Solvents | Replacing hazardous organic solvents with benign alternatives. | Performing coupling reactions in water or supercritical CO2. | jocpr.com |

| Use of Earth-Abundant Metals | Replacing rare and toxic heavy metal catalysts (like Pd) with abundant and benign metals. | Development of iron-catalyzed cross-coupling reactions. | unibe.ch |

| Design for Degradation | Designing chemical products that break down into innocuous substances after use. | Ongoing research into the lifecycle of organotin compounds to mitigate persistence. | opcw.org |

Advanced Applications in Materials Science and Organic Synthesis

The unique structural and electronic properties of the alkynyl group make alkynylstannanes, including Stannane, tributyl-1-octynyl-, powerful building blocks for advanced applications in both materials science and complex organic synthesis.

In materials science, alkynylstannanes are key precursors for the synthesis of conjugated polymers and carbon-rich materials. acs.org The palladium-catalyzed homocoupling of alkynylstannanes, for instance, is a direct method for creating poly(yne)s. acs.org These materials, with their extended π-conjugated systems, are of great interest for applications in molecular electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). kyoto-u.ac.jp The ability to precisely control the structure of these polymers allows for the fine-tuning of their electronic and optical properties.

In organic synthesis, alkynylstannanes are indispensable reagents for the construction of complex natural products and pharmaceutically active compounds. orgsyn.orgresearchgate.net Their utility in Stille cross-coupling provides a mild and reliable method for forming carbon-carbon bonds, even in the presence of sensitive functional groups. researchgate.net This has been demonstrated in the total synthesis of numerous complex molecules, where an alkynylstannane fragment is coupled to a complex organic halide or triflate. researchgate.net For example, alkynyliodonium salts, which can be derived from alkynylstannanes, have been used as key intermediates in the total syntheses of polycyclic natural products like agelastatin A. researchgate.net Chiral α-alkoxyallylic stannanes are valuable for the synthesis of macrolide precursors and carbohydrate homologues. orgsyn.org The stereoselective synthesis of Z-enamides and enol ethers, important pharmacophores in bioactive compounds, can be achieved using vinylbenziodoxolone (VBX) reagents in palladium-catalyzed cross-couplings with organostannanes. epfl.ch

| Application Area | Specific Application | Role of Alkynylstannane | Example Product/Target | Reference |

|---|---|---|---|---|

| Materials Science | Conjugated Polymers | Monomer for palladium-catalyzed homocoupling. | Poly(yne) materials for molecular electronics. | acs.org |

| Materials Science | Organic Functional Materials | Precursor for π-conjugated molecules. | Components for OLEDs and OFETs. | kyoto-u.ac.jp |

| Organic Synthesis | Natural Product Synthesis | Key building block in cross-coupling reactions. | Agelastatin A, Chloropupukeananin. | mdpi.comresearchgate.net |

| Organic Synthesis | Bioactive Molecule Synthesis | Reagent for stereoselective synthesis of key pharmacophores. | Z-Enamides, Macrolide precursors. | orgsyn.orgepfl.ch |

| Organic Synthesis | Complex Molecule Construction | Transfer of the alkynyl group in Stille coupling. | Highly functionalized 1H-Indole-2-carbonitriles. | mdpi.com |

Q & A

Q. What are the optimal synthetic methods for preparing tributyl-1-octynyl-stannane, and how do reaction conditions influence yield?

Tributyl-1-octynyl-stannane is typically synthesized via transmetallation or alkylation reactions. A common approach involves reacting tributyltin chloride with 1-octynyllithium or Grignard reagents under inert atmospheres (e.g., argon) to prevent oxidation. Key parameters include:

- Temperature : Reactions are often conducted at −78°C (using dry ice/acetone baths) to control exothermicity and minimize side reactions .

- Solvent : Ethereal solvents (THF, diethyl ether) are preferred for their ability to stabilize organometallic intermediates .

- Stoichiometry : A 1:1 molar ratio of tributyltin chloride to 1-octynyllithium ensures minimal residual tin byproducts .

Yield optimization requires careful quenching (e.g., with ammonium chloride) and purification via vacuum distillation or column chromatography. Typical yields range from 60–80% under optimized conditions.

Q. Which spectroscopic and analytical techniques are most effective for characterizing tributyl-1-octynyl-stannane?

Characterization relies on multi-modal analysis:

Q. What safety protocols are critical when handling tributyl-1-octynyl-stannane in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of volatile tin compounds.

- Decomposition Risks : Thermal degradation releases toxic SnO₂ particulates; avoid temperatures >150°C .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Waste Disposal : Collect residues in sealed containers labeled for heavy-metal waste .

Advanced Research Questions

Q. How does the electronic structure of tributyl-1-octynyl-stannane influence its reactivity in Stille cross-coupling reactions?

The Sn–C bond polarization (Sn⁵⁺–C⁵⁻) enhances nucleophilic transfer of the octynyl group to electrophilic partners (e.g., aryl halides). Key factors:

- Ligand Effects : Tributyl groups stabilize the tin center, reducing undesired homocoupling.

- Solvent Coordination : Polar aprotic solvents (DMF, toluene) improve catalytic turnover in Pd-mediated reactions .

- Mechanistic Insights : Density functional theory (DFT) studies suggest a transmetallation step involving a cyclic transition state, with activation energies ~20–25 kcal/mol .

Q. How can researchers resolve contradictions in reported reaction completeness for stannane derivatives?

Discrepancies in reaction yields or byproduct profiles often arise from:

- Trace Moisture : Hydrolysis of Sn–C bonds generates SnO₂, reducing effective reagent concentration. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) .

- Catalyst Purity : Pd(PPh₃)₄ catalysts contaminated with phosphine oxides may inhibit transmetallation. Pre-purification via recrystallization is advised .

- Analytical Limitations : Use complementary techniques (e.g., GC-MS alongside NMR) to detect low-abundance byproducts .

Q. What role does tributyl-1-octynyl-stannane play in advanced materials, such as photovoltaic sensitizers?

In dye-sensitized solar cells (DSSCs), this stannane acts as a precursor for Sn-based charge-transfer complexes. For example:

Q. What strategies optimize the stability of tributyl-1-octynyl-stannane in catalytic cycles?

- Additives : Triphenylphosphine (PPh₃) scavenges free Sn intermediates, reducing decomposition .

- Temperature Control : Maintain reaction temperatures <80°C to prevent β-hydride elimination of the octynyl group.

- Solvent Selection : Non-coordinating solvents (e.g., hexane) minimize ligand displacement at the tin center .

Q. How can computational modeling predict the environmental persistence of tributyl-1-octynyl-stannane?

- QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to biodegradation half-lives (predicted t₁/₂: 120–150 days in aquatic systems) .

- DFT Calculations : Simulate hydrolysis pathways; the Sn–C bond’s bond dissociation energy (BDE ≈ 65 kcal/mol) indicates moderate environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.